molecular formula C13H12F3NO2 B8496734 2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one

2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one

Cat. No.: B8496734
M. Wt: 271.23 g/mol
InChI Key: LBDGIMYRJJJVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H12F3NO2/c1-7(2)10-12(18)19-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,1-2H3

InChI Key

LBDGIMYRJJJVIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester (4.75 g, 16.42 mmol) is dissolved in acetic anhydride (25 mL) and heated to 95° C. for 3 hr. The mixture is concentrated in vacuo and the residue is partitioned between aqueous saturated sodium hydrogen carbonate (100 mL) and ethyl acetate (100 mL) the layers are separated, the organic phase is washed with water and brine (100 mL each), dried over anhydrous magnesium sulfate, filtered, concentrated in vacuo, and purified over silica gel eluting with 9:1 hexanes:ethyl acetate to afford 4-Isopropyl-2-(4-trifluoromethyl-phenyl)-4H-oxazol-5-one as a colorless oil which solidifies to a white crystalline solid on standing, 4.14 g, 93%. MS (M++1) 272.
Name
3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.